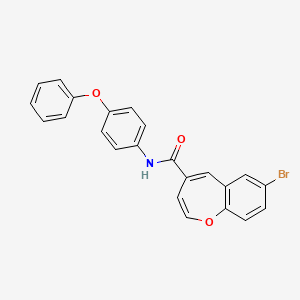
7-bromo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a bromine atom and a phenoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
7-bromo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide
- 7-fluoro-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide
- 7-iodo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide
Uniqueness
7-bromo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C23H16BrNO3 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
7-bromo-N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C23H16BrNO3/c24-18-6-11-22-17(15-18)14-16(12-13-27-22)23(26)25-19-7-9-21(10-8-19)28-20-4-2-1-3-5-20/h1-15H,(H,25,26) |
InChI Key |
HPWHRYXQZNKXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323983.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide](/img/structure/B11323997.png)
![4-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11324003.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324006.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B11324008.png)
![6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11324010.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324016.png)
![Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11324018.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11324020.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11324025.png)
![3-(3-hydroxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324036.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11324040.png)
![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324041.png)
